molecular formula C11H11NO3 B3052584 (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 42537-50-8

(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B3052584
CAS RN: 42537-50-8
M. Wt: 205.21 g/mol
InChI Key: GTNDLSMAJWWVCH-WAYWQWQTSA-N
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Description

(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOBA is a member of the family of α-keto acids, which are known for their ability to act as inhibitors of various enzymes. In

Scientific Research Applications

Chemical Modification of Primary Amino Groups

This compound could be used in the chemical modification of the primary amino groups of amino acid derivatives and peptides. This is an important process in the pharmaceutical industry and the field of chemical biology . The method is compatible with other reactive moieties, suggesting a wide range of potential applications .

Synthesis of Symmetric Amino Acid Derivatives

Symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . This compound could potentially be used as a synthetic intermediate in these processes .

Total Synthesis of Natural Products and Functional Molecules

In addition to its potential use in peptide synthesis, this compound could also be used as a synthetic intermediate for the total synthesis of natural products and functional molecules .

Development of New Reactions

The compound could be used to develop new reactions that can be carried out under mild and environmentally friendly conditions . This could potentially lead to the development of more sustainable and efficient chemical processes .

Peptide Bioactivity and Stability

The quinolylation of existing peptides using this compound can affect peptide bioactivity and stability . This suggests potential applications in the design and optimization of bioactive peptides .

Medicinal Chemistry and Chemical Biology

Given its potential applications in peptide modification and the synthesis of natural products and functional molecules, this compound could be widely applied in medicinal chemistry and chemical biology .

properties

IUPAC Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDLSMAJWWVCH-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364349
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid

CAS RN

42537-50-8
Record name NSC62638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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